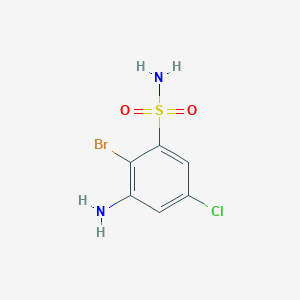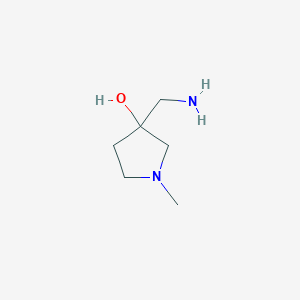
2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid
Descripción general
Descripción
“2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid” is a derivative of Glycine . Glycine derivatives are known to be beneficial as ergogenic dietary substances . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid” can be deduced from its name. It contains an amino group (-NH2), a 3-chlorophenyl group attached to the second carbon atom, and three fluorine atoms attached to the third carbon atom. The molecular weight is 185.61, and the molecular formula is C8H8ClNO2 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The study by Şahin et al. (2014) focuses on the synthesis, spectroscopic, and structural analysis of compounds closely related to 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid, demonstrating the importance of such chemicals in understanding molecular interactions and frameworks, particularly in the context of hydrogen bonding and ring structure formation (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Analytical Methodologies
The work by Abe et al. (1996) on the rapid analysis of amino acid enantiomers through chiral-phase capillary gas chromatography illustrates the utility of derivatives of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid in separating enantiomeric pairs of amino acids, highlighting the compound's role in advancing analytical chemistry techniques (Abe, Fujimoto, Nishiyama, Terada, & Nakahara, 1996).
Direct Synthesis of Amides
Lanigan et al. (2013) demonstrate an effective method for the direct amidation of carboxylic acids with amines using B(OCH2CF3)3, where derivatives of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid can be used, illustrating its potential in simplifying synthetic procedures for amide formation (Lanigan, Starkov, & Sheppard, 2013).
Acid-Catalysed Cyclization
Schneider and Pook (1986) explore the acid-catalysed cyclization of compounds bearing resemblance to 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid, leading to the formation of various cyclic structures, which underscores the relevance of such chemicals in studying reaction mechanisms and synthetic pathways (Schneider & Pook, 1986).
Condensation Reactions
Sosnovskikh's (1998) research on the condensation of nitriles from polyhalogenated carboxylic acids presents another aspect of the utility of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid derivatives in organic synthesis, particularly in the creation of chromanones and the exploration of reaction mechanisms involving enamines (Sosnovskikh, 1998).
Propiedades
IUPAC Name |
2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-3-1-2-5(4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMBOQZZSHPESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)


![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)

![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)

![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)
![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)
![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)

![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)
